molecular formula C9H9NO2 B092706 4-Acetamidobenzaldehyde CAS No. 122-85-0

4-Acetamidobenzaldehyde

Cat. No.: B092706
CAS No.: 122-85-0
M. Wt: 163.17 g/mol
InChI Key: SKLUWKYNZNXSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a yellow crystalline solid that is soluble in water and benzene, and slightly soluble in ethanol . This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

4-Acetamidobenzaldehyde has been proposed as a ligand for specific enzymes, such as cytochrome P450 . Cytochrome P450 is a family of enzymes that play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

The compound interacts with its target, cytochrome P450, by binding to the enzyme’s active site. This interaction can lead to changes in the enzyme’s activity, potentially influencing metabolic processes . Additionally, this compound acts as a free radical scavenger , contributing to cellular protection against oxidative damage .

Biochemical Pathways

Its function as a free radical scavenger also implies a role in pathways related to oxidative stress and cellular defense mechanisms .

Pharmacokinetics

Its solubility in water and benzene suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are likely to be multifaceted, given its potential roles in enzyme modulation and free radical scavenging. By acting as a ligand for cytochrome P450, it may influence metabolic processes within the cell . As a free radical scavenger, it may help protect cells from oxidative damage, potentially contributing to cellular health and longevity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetamidobenzaldehyde can be synthesized through the acetylation of 4-aminobenzaldehyde with acetic anhydride. The process involves adding acetic anhydride to a benzene solution of 4-aminobenzaldehyde, followed by azeotropic distillation to remove benzene. The reaction mixture is then treated with water and sodium carbonate to adjust the pH to 6.8-7. The product is decolorized with activated carbon, filtered, and crystallized .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-acetamidobenzoic acid.

    Reduction: Reduction of this compound can yield 4-acetamidobenzyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and other nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: 4-Acetamidobenzoic acid.

    Reduction: 4-Acetamidobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetamidobenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

4-Acetamidobenzaldehyde can be compared with other similar compounds such as:

    4-Aminobenzaldehyde: Lacks the acetamido group, making it less versatile in certain synthetic applications.

    4-Methoxybenzaldehyde: Contains a methoxy group instead of an acetamido group, leading to different reactivity and applications.

    4-Bromobenzaldehyde: Contains a bromine atom, which makes it useful for different substitution reactions.

Uniqueness: this compound is unique due to its acetamido group, which imparts specific reactivity and allows for the synthesis of a wide range of derivatives with potential biological activities.

Properties

IUPAC Name

N-(4-formylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(12)10-9-4-2-8(6-11)3-5-9/h2-6H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLUWKYNZNXSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059546
Record name Acetamide, N-(4-formylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122-85-0
Record name 4-Acetamidobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetaminobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetamidobenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Acetamidobenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(4-formylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(4-formylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-formylacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MICOTIAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GR5G0JI22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Acetamidobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Acetamidobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Acetamidobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Acetamidobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Acetamidobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Acetamidobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.